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Compound of Interest

Compound Name:
1-Hydrazino-3-(methylthio)propan-

2-ol

Cat. No.: B079740 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for 1-Hydrazino-3-(methylthio)propan-2-ol
(CAS No. 14359-97-8) is not readily available in the public domain. This document provides a

predictive toxicological profile based on an analysis of its core chemical structures: a hydrazine

moiety and a thioether functional group. Data from structurally related and well-studied

compounds, primarily other hydrazine derivatives, are used to extrapolate potential

toxicological endpoints. All information herein should be treated as illustrative and for guidance

purposes only, pending empirical validation.

Executive Summary
1-Hydrazino-3-(methylthio)propan-2-ol is an organic compound featuring a reactive

hydrazine group, a secondary alcohol, and a methylthioether. While specific toxicity studies on

this molecule are scarce, the presence of the hydrazine functional group is the primary driver of

toxicological concern. Hydrazine and its derivatives are known to exhibit significant toxicity,

including hepatotoxicity, neurotoxicity, genotoxicity, and carcinogenicity. These effects are often

mediated through metabolic activation to reactive intermediates, leading to oxidative stress and

DNA damage. The thioether group is generally less toxic but can be metabolized to sulfoxides

and sulfones. Based on aggregated GHS data from a limited number of notifiers, the

compound has been inconclusively classified, with some reports indicating it may be harmful if

swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation[1]. This guide
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synthesizes available data on analogous structures to build a predictive toxicological

framework.

Physicochemical Properties
Property Value Source

CAS Number 14359-97-8 [2]

Molecular Formula C4H12N2OS [2]

Molecular Weight 136.22 g/mol [3]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 339.1 °C at 760 mmHg [5]

Density 1.146 g/cm³ [2]

LogP -0.9 (XLogP3) [2]

Predicted Toxicological Profile
The toxicological profile is extrapolated from data on hydrazine, 2-hydroxyethylhydrazine, and

the well-characterized hydrazine derivative drug, procarbazine.

Acute Toxicity
Hydrazine compounds are generally considered moderately to highly toxic via oral, dermal, and

inhalation routes[3]. Acute exposure can lead to severe irritation of the skin, eyes, and

respiratory tract. Systemic effects often include central nervous system (CNS) depression or

stimulation (convulsions), liver and kidney damage, and hematological effects[2][6]. For the

structurally similar compound 2-Hydroxyethylhydrazine, GHS classifications indicate it is toxic if

swallowed, in contact with skin, or if inhaled[7].

Table 1: Predicted Acute Toxicity Values for 1-Hydrazino-3-(methylthio)propan-2-ol and

Analogs
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Compound Route Species LD50 / LC50

GHS
Category
(Predicted/
Actual)

Reference

1-Hydrazino-

3-

(methylthio)pr

opan-2-ol

Oral Rat No Data
Category 4

(Harmful)[1]
[1]

Dermal Rabbit No Data
Category 4

(Harmful)[1]
[1]

Inhalation Rat No Data
Category 4

(Harmful)[1]
[1]

2-

Hydroxyethyl

hydrazine

Oral Rat No Data
Category 3

(Toxic)
[3][7]

Dermal Rabbit No Data
Category 3

(Toxic)
[3][7]

Inhalation Rat No Data
Category 3

(Toxic)
[3][7]

Intraperitonea

l
Rat 100 mg/kg - [3]

Procarbazine

HCl
Oral Rat 570 mg/kg

Category 4

(Harmful)
[8]

Oral Mouse 560 mg/kg
Category 4

(Harmful)
[8]

Oral Rabbit 150 mg/kg
Category 3

(Toxic)
[9]

Genotoxicity & Mutagenicity
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Many hydrazine derivatives are genotoxic, capable of inducing gene mutations and

chromosomal damage. Procarbazine, for instance, is a known mutagen and clastogen[10][11].

It induces DNA methylation, leading to the formation of adducts like O6-methylguanine[12]. The

genotoxicity of hydrazines is often dependent on metabolic activation. It is predicted that 1-
Hydrazino-3-(methylthio)propan-2-ol would be positive in standard genotoxicity assays.

Table 2: Predicted Genotoxicity Profile

Assay System
Metabolic
Activation

Predicted
Outcome

Rationale /
Analog Data

Bacterial

Reverse

Mutation (Ames)

S. typhimurium,

E. coli

With and Without

S9
Positive

Procarbazine is

mutagenic in

bacteria[13].

Many hydrazines

show positive

results, often

enhanced with

S9 activation[14].

In Vitro

Chromosomal

Aberration

Mammalian Cells

(e.g., CHO)

With and Without

S9
Positive

Procarbazine is

clastogenic[11].

Hydrazines are

known to cause

chromatid

breaks[2].

In Vivo

Micronucleus

Rodent Bone

Marrow
N/A Positive

Procarbazine

induces

micronuclei in

vivo[1][15]. 1,2-

dimethylhydrazin

e is also positive

in the mouse

micronucleus

test[12].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30592561/
https://www.selleckchem.com/products/procarbazine-hydrochloride-matulane.html
https://academic.oup.com/carcin/article-pdf/18/11/2191/19257028/182191.pdf
https://www.benchchem.com/product/b079740?utm_src=pdf-body
https://www.benchchem.com/product/b079740?utm_src=pdf-body
https://www.inchem.org/documents/iarc/vol26/procarbazinehcl.html
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.selleckchem.com/products/procarbazine-hydrochloride-matulane.html
https://www.drugs.com/monograph/procarbazine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6618172/
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://academic.oup.com/carcin/article-pdf/18/11/2191/19257028/182191.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carcinogenicity
Hydrazine and several of its derivatives are classified as probable or reasonably anticipated

human carcinogens[1][6]. Animal studies have shown that exposure to various hydrazines can

lead to tumors in multiple organs, including the lungs, liver, and colon[1][9]. Procarbazine is a

well-documented animal carcinogen, causing leukemia, lymphomas, and tumors of the nervous

system and mammary gland[6][13]. Given this strong class effect, 1-Hydrazino-3-
(methylthio)propan-2-ol should be handled as a potential carcinogen.

Table 3: Carcinogenicity Classification of Hydrazine Analogs

Compound Agency Classification Reference

Hydrazine IARC

Group 2A: Probably

carcinogenic to

humans

[9]

NTP

Reasonably

anticipated to be a

human carcinogen

[1]

EPA
Group B2: Probable

human carcinogen
[1]

Procarbazine HCl IARC

Group 2A: Probably

carcinogenic to

humans

[13]

NTP

Reasonably

anticipated to be a

human carcinogen

[6]

Mechanistic Toxicology
The toxicity of hydrazine derivatives is complex and often involves metabolic activation.

Metabolic Activation and Oxidative Stress
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The hydrazine moiety can be oxidized by cytochrome P450 enzymes to form reactive

intermediates, including diazenes and free radicals[4]. These intermediates can lead to the

generation of reactive oxygen species (ROS) and hydrogen peroxide, inducing a state of

oxidative stress[4][7]. This oxidative stress can damage cellular macromolecules, including

lipids, proteins, and DNA, contributing to hepatotoxicity and carcinogenicity.

Caption: Predicted metabolic activation and oxidative stress pathway.

Neurotoxicity via Pyridoxal Phosphate (Vitamin B6)
Interaction
A key mechanism of hydrazine-induced neurotoxicity, particularly seizures, is the inhibition of

pyridoxal phosphate (Vitamin B6) dependent enzymes[2]. Hydrazines can react with pyridoxal

phosphate to form a hydrazone, effectively depleting the active form of this essential co-factor.

This inhibits enzymes like glutamic acid decarboxylase (GAD), which is responsible for

synthesizing the inhibitory neurotransmitter GABA. Reduced GABA levels lead to CNS

hyperexcitability and convulsions[2][16].

Caption: Mechanism of hydrazine-induced neurotoxicity via PLP inhibition.

Experimental Protocols
The following are detailed methodologies for key experiments that would be required to

empirically determine the toxicological profile of 1-Hydrazino-3-(methylthio)propan-2-ol.

Caption: Tiered workflow for toxicological evaluation.

Acute Oral Toxicity – Acute Toxic Class Method (OECD
423)

Principle: This method determines an acute oral toxicity estimate by using a stepwise

procedure with a small number of animals per step[17][18][19]. The outcome allows for

classification of the substance into GHS categories.

Test System: Healthy, young adult rodents (typically female rats, as they are often slightly

more sensitive), nulliparous and non-pregnant.
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Procedure:

Dosing: A single dose of the substance is administered by oral gavage to a group of 3

fasted animals.

Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or

2000 mg/kg body weight, based on available information.

Stepwise Progression:

If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is

classified.

If one animal dies, the test is repeated at the same dose level with 3 more animals.

If no animals die, the next higher dose level is tested in a new group of 3 animals.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at

least 14 days[17][20].

Endpoint: The test allows for classification of the substance based on the number of

mortalities at specific dose levels.

Bacterial Reverse Mutation (Ames) Test (OECD 471)
Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium

and Escherichia coli to detect point mutations (base substitutions and frameshifts) which

result in a reversion to a prototrophic state, allowing growth on an amino-acid-deficient

medium[14][21][22].

Test System: At least five strains of bacteria are recommended, including TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102[14][23].

Procedure:

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 mix), typically derived from the liver of rats pre-treated with an
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enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-

naphthoflavone[21].

Exposure: The test substance, at several concentrations, is combined with the bacterial

tester strain and either S9 mix or a buffer. This mixture is combined with molten top agar

and poured onto the surface of a minimal glucose agar plate.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies per plate is counted.

Evaluation Criteria: A positive result is defined as a concentration-related increase in the

number of revertant colonies to a level at least twice the background (spontaneous

revertant) count, confirmed by statistical analysis[23].

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Principle: This test identifies substances that cause cytogenetic damage by detecting the

formation of micronuclei in developing erythrocytes[15][24][25]. Micronuclei are small,

membrane-bound DNA fragments from chromosomes that are not incorporated into the main

nucleus during cell division.

Test System: Rodents, typically mice or rats. Bone marrow is the traditional tissue, but

peripheral blood can also be used.

Procedure:

Dose Selection: A preliminary range-finding study is conducted to determine the maximum

tolerated dose (MTD). At least three dose levels, plus negative and positive controls, are

used in the main study[15].

Administration: The test substance is administered, usually once or twice, via a relevant

route (e.g., oral gavage, intraperitoneal injection).

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last

administration. The femur or tibia is flushed to collect marrow cells.
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Slide Preparation: Smears of the bone marrow cells are made on microscope slides and

stained (e.g., with Giemsa or a fluorescent dye like acridine orange) to differentiate

polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs,

mature).

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei[15].

The ratio of PCEs to NCEs is also calculated as a measure of bone marrow cytotoxicity.

Evaluation Criteria: A positive result is characterized by a dose-related and statistically

significant increase in the frequency of micronucleated PCEs in any of the treated groups

compared to the concurrent negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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